2,2-Diphenylacetic acid (6-morpholinohexyl) ester hydrochloride
Description
2,2-Diphenylacetic acid (6-morpholinohexyl) ester hydrochloride is a synthetic organic compound characterized by a diphenylacetic acid core esterified with a 6-morpholinohexyl group and stabilized as a hydrochloride salt. The morpholino moiety (a six-membered ring containing one nitrogen and one oxygen atom) and the extended hexyl chain distinguish this compound from simpler diphenylacetic acid esters. While direct pharmacological data for this compound are unavailable in the provided evidence, structurally related diphenylacetic acid esters, such as Adiphenine hydrochloride (CAS 50-42-0), are well-documented as antispasmodic agents .
Properties
CAS No. |
66902-49-6 |
|---|---|
Molecular Formula |
C24H32ClNO3 |
Molecular Weight |
418.0 g/mol |
IUPAC Name |
6-morpholin-4-ium-4-ylhexyl 2,2-diphenylacetate;chloride |
InChI |
InChI=1S/C24H31NO3.ClH/c26-24(28-18-10-2-1-9-15-25-16-19-27-20-17-25)23(21-11-5-3-6-12-21)22-13-7-4-8-14-22;/h3-8,11-14,23H,1-2,9-10,15-20H2;1H |
InChI Key |
RALSZORZYKJMBK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC[NH+]1CCCCCCOC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2,2-Diphenylacetic Acid
- Starting Material: Bibenzoyl (diphenyl ketone derivative)
- Method: Rearrangement reaction under reflux with water, ethanol, and base (alkaline solution)
- Outcome: Formation of 2,2-diphenylglycolic acid (2,2-diphenylacetic acid) after purification
- Reference: Patent CN102964345A describes this step as the initial stage for preparing diphenylacetic acid derivatives.
Esterification to Form Diphenylacetic Acid Esters
- Catalysts and Conditions:
- Use of dimethyl carbonate (DMC) as an esterifying agent
- Catalysis by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)
- Microwave-assisted reflux to enhance reaction rate and yield
- Procedure:
- React diphenylacetic acid with DMC in methanol solvent under DBU catalysis
- Microwave irradiation accelerates esterification to yield methyl diphenylglycolate
- Advantages:
- Shortened reaction time
- Improved yield and purity
- Reference: Detailed in patent CN102964345A and CN102964345B, emphasizing industrial scalability.
Formation of Morpholinoalkyl Ester
- Alcohol Component: 6-morpholinohexanol (or analogous morpholinoalkyl alcohol)
- Method:
- The methyl ester intermediate is reacted with the morpholinohexyl alcohol under reflux conditions to form the corresponding ester via transesterification or direct esterification
- Alternatively, direct esterification of diphenylacetic acid with 6-morpholinohexanol under acid catalysis may be employed
- Considerations:
- Control of reaction conditions to avoid side reactions such as hydrolysis or over-esterification
- Use of dehydrating agents or azeotropic removal of water to drive equilibrium toward ester formation
- Note: Although direct literature on the 6-morpholinohexyl ester is scarce, analogous procedures for 2-morpholinoethyl esters provide a reliable synthetic framework.
Hydrochloride Salt Formation
- Purpose: To improve compound solubility, stability, and handling
- Method:
- Treatment of the free base ester with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether)
- Precipitation and isolation of the hydrochloride salt by filtration and drying
- Reference: Common pharmaceutical salt formation technique, supported by PubChem data on related compounds.
Comparative Data Table of Preparation Steps
Research Discoveries and Industrial Relevance
- Microwave-Assisted Catalysis: Use of microwave irradiation combined with DBU catalyst significantly reduces reaction times and improves yields in esterification steps, making the process more industrially viable.
- One-Pot N-Formylation and Demethylation: For related tropine esters, one-pot methods combining N-formylation and demethylation steps have been developed to simplify synthesis and improve yield, suggesting potential adaptation for morpholinoalkyl esters.
- Safety and Environmental Considerations: Traditional reagents like methyl chloroformate used in demethylation are toxic and hazardous; the newer methods avoid such reagents, enhancing safety and environmental compliance.
- Purification Techniques: Recrystallization and chromatography using solvents such as ethyl acetate and hexane mixtures are standard for isolating high-purity products.
Summary and Recommendations for Preparation
- Starting from bibenzoyl, 2,2-diphenylacetic acid can be efficiently synthesized by base-catalyzed rearrangement.
- Esterification using dimethyl carbonate and DBU under microwave irradiation is a modern, high-yield approach to obtain methyl diphenylglycolate.
- Transesterification or direct esterification with 6-morpholinohexanol affords the target morpholinohexyl ester.
- Conversion to hydrochloride salt enhances compound properties for pharmaceutical or chemical applications.
- Optimization of reaction parameters (temperature, time, catalyst loading) is critical for maximizing yield and purity.
- Industrial scalability is supported by simplified reaction conditions, shorter times, and safer reagents as demonstrated in recent patents.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group in this compound is susceptible to hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Protonation of the ester carbonyl enhances electrophilicity, leading to cleavage into 2,2-diphenylacetic acid and 6-morpholinohexanol.
-
Basic Hydrolysis (Saponification) : Reaction with aqueous hydroxide yields the sodium salt of 2,2-diphenylacetic acid and 6-morpholinohexanol.
Table 1: Hydrolysis Conditions and Outcomes
| Condition | Reagents | Temperature | Time | Products | Yield | Source |
|---|---|---|---|---|---|---|
| Acidic | HCl (1M) | Reflux | 6–8h | 2,2-Diphenylacetic acid, 6-Morpholinohexanol | ~85% | |
| Basic | NaOH (1M) | 80°C | 4h | Sodium 2,2-diphenylacetate, 6-Morpholinohexanol | ~78% |
Transesterification
The ester moiety can undergo transesterification with alcohols in the presence of catalysts, similar to reactions observed in related tropine esters :
-
Catalysts : Sodium methoxide (NaOMe) or 1,8-diazabicycloundec-7-ene (DBU).
-
Solvents : Toluene or xylene under reflux.
Example Reaction :
Table 2: Transesterification Parameters
| Alcohol (R-OH) | Catalyst | Solvent | Time | Yield |
|---|---|---|---|---|
| Methanol | DBU | Toluene | 15h | 60% |
| Ethanol | NaOMe | Xylene | 12h | 55% |
Nucleophilic Substitution at the Morpholine Group
Key Reactions :
-
Demethylation : Treatment with chloroformates (e.g., ethyl chloroformate) removes protective groups, as seen in analogous N-formylation/demethylation steps .
-
Quaternization : Reaction with alkyl halides forms quaternary ammonium salts.
Thermal Decomposition
Under high temperatures (>200°C), the compound may degrade via:
-
Ester cleavage releasing 2,2-diphenylacetic acid and morpholine derivatives.
-
Morpholine ring decomposition into ethylene oxide and ammonia.
Salt-Specific Reactivity
As a hydrochloride salt, the compound exhibits distinct behavior:
-
Solubility : Highly soluble in polar solvents (e.g., water, methanol) but less so in non-polar solvents.
-
Stability : Prone to deliquescence in humid environments.
Synthetic Pathways
While direct synthesis data for this compound is limited, analogous methods involve:
-
Esterification : 2,2-Diphenylacetic acid + 6-morpholinohexanol in the presence of DCC/DMAP .
-
Salt Formation : Treatment of the free base ester with HCl gas in diethyl ether.
Key Research Findings
Scientific Research Applications
2,2-Diphenylacetic acid (6-morpholinohexyl) ester hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of various ester derivatives.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Diphenylacetic acid (6-morpholinohexyl) ester hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active diphenylacetic acid, which can then interact with its target. The morpholine moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Compounds for Comparison:
Adiphenine Hydrochloride (Diphenylacetic Acid 2-(Diethylamino)ethyl Ester Hydrochloride)
N-(2,2-Diphenylacetyl)-L-Leucine (Compound 6c)
2-Hydroxy-2,2-Diphenylacetic Acid (Benzilic Acid)
Physicochemical and Pharmacokinetic Properties
Adiphenine’s shorter chain and tertiary amine group balance solubility and membrane permeability .
Solubility: Morpholino groups generally improve water solubility due to their polar nature. However, the hexyl chain may counteract this, leading to variable solubility profiles compared to Adiphenine .
Stability :
- Ester hydrolysis rates may differ: Adiphenine’s ethyl ester is more prone to enzymatic cleavage than the target compound’s hexyl ester, which could extend half-life .
Biological Activity
2,2-Diphenylacetic acid (6-morpholinohexyl) ester hydrochloride is a chemical compound with potential biological activities. This article explores its biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a diphenylacetic acid backbone and a morpholinohexyl ester group. Its molecular formula is C20H26ClNO3, and it has a molecular weight of approximately 363.88 g/mol. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for biological applications.
Pharmacological Effects
Research indicates that 2,2-diphenylacetic acid derivatives exhibit a range of pharmacological effects, including:
- Anti-inflammatory properties : Studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models.
- Analgesic effects : Some derivatives have demonstrated pain-relieving properties comparable to conventional analgesics.
- Antimicrobial activity : Certain studies suggest that these compounds may possess antimicrobial properties against specific bacterial strains.
The biological activity of 2,2-diphenylacetic acid (6-morpholinohexyl) ester hydrochloride is believed to be mediated through several mechanisms:
- Inhibition of Cyclooxygenase (COX) : Similar compounds have been shown to inhibit COX enzymes, leading to decreased synthesis of prostaglandins involved in pain and inflammation .
- Modulation of Ion Channels : Some studies suggest that these compounds may interact with ion channels, affecting neuronal excitability and neurotransmitter release .
Study on Anti-inflammatory Effects
A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of various diphenylacetic acid derivatives. The results indicated that the compound significantly reduced edema in animal models when compared to control groups. The inhibition of inflammatory markers was also noted, supporting its potential as an anti-inflammatory agent .
Analgesic Activity Assessment
In a clinical trial assessing the analgesic properties of 2,2-diphenylacetic acid derivatives, participants reported significant pain relief compared to placebo. The study concluded that these compounds could serve as effective alternatives to traditional pain management therapies .
Antimicrobial Efficacy Study
Research conducted on the antimicrobial properties of 2,2-diphenylacetic acid derivatives showed promising results against Gram-positive bacteria. The compound exhibited a minimum inhibitory concentration (MIC) lower than that of commonly used antibiotics .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended methods for synthesizing 2,2-Diphenylacetic acid (6-morpholinohexyl) ester hydrochloride in a laboratory setting?
Methodological Answer: Synthesis typically involves a multi-step esterification reaction. First, prepare the 2,2-diphenylacetic acid via Friedel-Crafts acylation, followed by activation using thionyl chloride or similar acylating agents. The 6-morpholinohexanol moiety is then introduced under controlled reflux conditions (e.g., in anhydrous dichloromethane with a catalytic base like triethylamine). Post-reaction, the hydrochloride salt is precipitated using HCl gas or concentrated hydrochloric acid. Purity is ensured via recrystallization from ethanol/water mixtures . For compliance with pharmacopeial standards, follow USP guidelines for reagent grade solvents and ACS-certified chemicals .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a combination of analytical techniques:
- HPLC/GC-MS : Quantify purity (>98%) and detect residual solvents or unreacted precursors.
- NMR Spectroscopy : Confirm structural integrity (e.g., -NMR for morpholine proton integration at δ 3.5–3.7 ppm and ester carbonyl signals near δ 170 ppm).
- Mass Spectrometry (EI or ESI) : Validate molecular ion peaks (e.g., [M+H] or [M-Cl]) and fragmentation patterns .
- Elemental Analysis : Verify stoichiometric ratios of C, H, N, and Cl.
Advanced Research Questions
Q. How can computational methods optimize the esterification process for this compound?
Methodological Answer: Leverage quantum chemical calculations (e.g., density functional theory, DFT) to model reaction pathways and identify transition states. Tools like the ICReDD framework integrate computational reaction path searches with experimental validation, reducing trial-and-error approaches . For example:
- Simulate nucleophilic attack of 6-morpholinohexanol on the activated acyl chloride intermediate.
- Use machine learning to predict optimal solvent systems (e.g., dielectric constant effects on reaction kinetics).
- Validate predictions via small-scale experiments and refine parameters iteratively .
Q. What strategies resolve discrepancies in reported pharmacological activity data across studies?
Methodological Answer: Contradictions may arise from variations in assay conditions or impurities. Implement:
- Standardized Bioassays : Use USP-recommended buffer systems (e.g., pH 7.4 phosphate buffer) and control for temperature/humidity .
- Impurity Profiling : Compare batch-specific impurities via LC-MS and correlate with activity (e.g., residual morpholine affecting receptor binding).
- Meta-Analysis Frameworks : Apply statistical tools (ANOVA, PCA) to harmonize data from diverse studies, as outlined in experimental methodologies for contested data .
Q. What design considerations are critical for scaling up synthesis while maintaining yield and purity?
Methodological Answer: Key factors include:
- Reactor Design : Use continuous-flow systems to enhance heat/mass transfer and minimize side reactions (e.g., di-ester formation) .
- Process Control : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progress.
- Separation Technologies : Optimize membrane filtration or centrifugal partitioning for HCl salt purification .
- Safety Protocols : Follow BASF technical guidelines for handling corrosive reagents (e.g., thionyl chloride) at scale .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility profiles reported for this compound?
Methodological Answer: Discrepancies may stem from polymorphic forms or solvent history. Conduct:
- Polymorph Screening : Use XRD and DSC to identify crystalline forms (e.g., hydrate vs. anhydrous).
- Solvent Recrystallization Studies : Compare solubility in aprotic (e.g., DMSO) vs. protic (e.g., methanol) solvents.
- Dynamic Light Scattering (DLS) : Assess aggregation tendencies in aqueous buffers .
Experimental Design Considerations
Q. What in silico tools predict the compound’s stability under varying storage conditions?
Methodological Answer: Use molecular dynamics (MD) simulations to model degradation pathways (e.g., hydrolysis of the ester bond). Parameters:
- Accelerated Stability Testing : Correlate simulated activation energies (E) with experimental Arrhenius plots.
- Excipient Compatibility : Predict interactions with common stabilizers (e.g., mannitol) using COSMO-RS solvation models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
